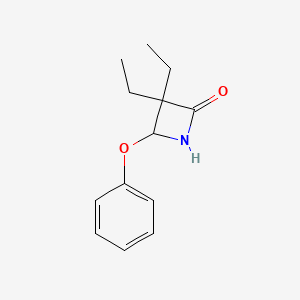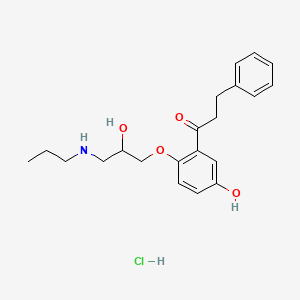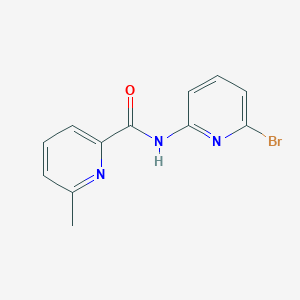![molecular formula C12H16N4O4 B3159670 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine CAS No. 86392-74-7](/img/structure/B3159670.png)
2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine
Overview
Description
2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a series of reactions including cyclization, methoxylation, and amination[_{{{CITATION{{{1{2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo2,3-d ...[{{{CITATION{{{_2{2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](https://www.bocsci.com/product/2-amino-4-methoxy-7-d-2-deoxyribofuranosyl-pyrrolo-cas-86392-74-7-331510.html). The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo2,3-d ...[{{{CITATION{{{_2{2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](https://www.bocsci.com/product/2-amino-4-methoxy-7-d-2-deoxyribofuranosyl-pyrrolo-cas-86392-74-7-331510.html). These reactions are crucial for modifying the compound's structure and introducing functional groups that can enhance its reactivity and utility.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents, temperature control, and specific catalysts to drive the reactions to completion.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development to explore new applications and functionalities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is used to study nucleic acid interactions and enzyme activities. Its structural similarity to natural nucleosides makes it a valuable tool in understanding biological processes at the molecular level.
Medicine: In the field of medicine, this compound has potential applications in the development of antiviral and anticancer drugs. Its ability to interfere with nucleic acid metabolism makes it a candidate for therapeutic interventions.
Industry: In industry, this compound is used in the development of diagnostic tools and research reagents. Its unique properties make it suitable for use in high-throughput screening assays and other analytical techniques.
Mechanism of Action
The mechanism by which 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with nucleic acids and enzymes. The compound can bind to DNA and RNA, interfering with their normal functions. This interaction can inhibit the activity of enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes.
Molecular Targets and Pathways: The primary molecular targets of this compound include DNA polymerases, RNA polymerases, and other enzymes involved in nucleic acid synthesis and repair. By binding to these targets, the compound can inhibit their activity and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine include 2'-deoxyguanosine, 7-deaza-2'-deoxyguanosine, and 2'-deoxycytidine[_{{{CITATION{{{1{2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo2,3-d ...[{{{CITATION{{{_2{2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](https://www.bocsci.com/product/2-amino-4-methoxy-7-d-2-deoxyribofuranosyl-pyrrolo-cas-86392-74-7-331510.html). These compounds share structural similarities and are often used in similar research applications.
Uniqueness: What sets this compound apart from its counterparts is its methoxy group at the 4-position, which enhances its reactivity and stability. This unique feature makes it particularly useful in specific research and industrial applications.
Properties
IUPAC Name |
(2R,3S,5R)-5-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-19-11-6-2-3-16(10(6)14-12(13)15-11)9-4-7(18)8(5-17)20-9/h2-3,7-9,17-18H,4-5H2,1H3,(H2,13,14,15)/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGROSMSLLFCAQ-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2C3CC(C(O3)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC2=C1C=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)





![3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline](/img/structure/B3159701.png)
